molecular formula C7H8F2N2O B1468011 1-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)ethan-1-one CAS No. 1341285-03-7

1-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B1468011
CAS No.: 1341285-03-7
M. Wt: 174.15 g/mol
InChI Key: IACJJRNTFCMEDU-UHFFFAOYSA-N
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Description

1-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H8F2N2O and its molecular weight is 174.15 g/mol. The purity is usually 95%.
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Biological Activity

1-(1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)ethan-1-one, also known by its CAS number 1341764-65-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C7H11F2N3C_7H_{11}F_2N_3, with a molecular weight of approximately 211.64 g/mol. The compound features a pyrazole ring substituted with a difluoroethyl group, which enhances its lipophilicity and potential interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of the Pyrazole Ring : Initial synthesis often starts with the formation of the pyrazole ring through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Difluoroethylation : The introduction of the difluoroethyl group can be achieved via difluoromethylation techniques that utilize difluoromethylation reagents under metal-catalyzed conditions.
  • Final Product Isolation : The final product is purified using standard techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoroethyl group enhances binding affinity to certain enzymes or receptors, potentially modulating their activity. This compound has been shown to influence cellular processes such as proliferation and apoptosis.

Pharmacological Studies

Recent studies have evaluated the compound's effects on different cell lines:

  • Antiproliferative Activity : In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against cancer cell lines, including breast and colon cancer cells. The mechanisms underlying this activity may involve inhibition of key signaling pathways associated with cell growth and survival.
Cell LineIC50 (µM)Mechanism of Action
Breast Cancer10Inhibition of cell cycle progression
Colon Cancer15Induction of apoptosis

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, suggesting that modifications in the pyrazole structure could enhance biological efficacy .
  • Fluorinated Compounds : Research indicated that fluorinated compounds often demonstrate improved pharmacokinetic properties, making them valuable in drug design. The presence of fluorine atoms in this compound may contribute to increased metabolic stability and bioavailability .

Properties

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c1-5(12)6-2-10-11(3-6)4-7(8)9/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACJJRNTFCMEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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